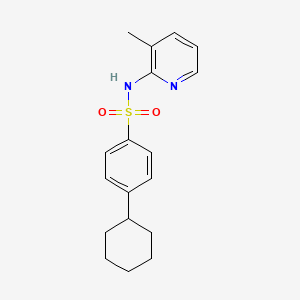
4-cyclohexyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclohexyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-cyclohexyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is 330.14019912 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
4-cyclohexyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide derivatives have been extensively studied for their biological activities. For instance, certain derivatives exhibit potent and selective inhibition against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain, suggesting their potential utility in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002). Similarly, compounds within this chemical class have shown promising anticancer activities, particularly against breast cancer cell lines, indicating their potential as anticancer agents (Ghorab et al., 2012).
Catalysis and Organic Synthesis
In the realm of catalysis, sulfonamide-substituted compounds, including those with cyclohexyl groups, have been utilized as ligands or catalysts for various reactions. For example, they have shown efficacy in the catalytic oxidation of olefins, demonstrating remarkable stability under oxidative conditions and providing a pathway for the selective synthesis of valuable organic compounds (Işci et al., 2014). Furthermore, these compounds have found application in the Baylis-Hillman reaction, facilitating the synthesis of adducts with potential pharmaceutical relevance (Shi & Xu, 2001).
Inhibitory Activity Against Enzymes
The sulfonamide moiety, a common feature in these compounds, is known for its inhibitory activity against various enzymes, such as carbonic anhydrases (CAs). This has led to the development of derivatives that potently inhibit specific CA isoforms, showing promise for the treatment of diseases like cancer, where certain CA isoforms are overexpressed. Notably, ureido-substituted benzenesulfonamides have exhibited excellent inhibition against transmembrane CA isoforms IX and XII, associated with tumor cells, suggesting their potential in cancer therapy (Pacchiano et al., 2011).
Propiedades
IUPAC Name |
4-cyclohexyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-6-5-13-19-18(14)20-23(21,22)17-11-9-16(10-12-17)15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZPCIDTRKBEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
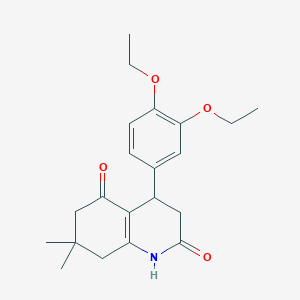
![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5516788.png)
![3-ethyl-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B5516796.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-adamantanecarboxamide](/img/structure/B5516800.png)
![N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-3-(4-chlorophenyl)propanamide](/img/structure/B5516808.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5516809.png)
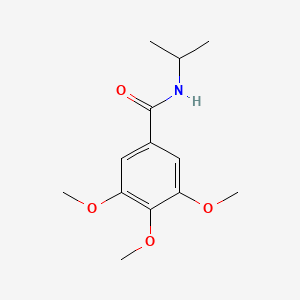
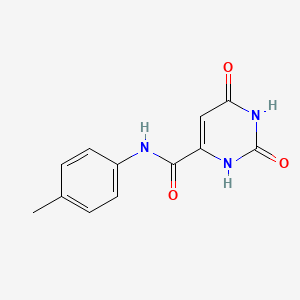
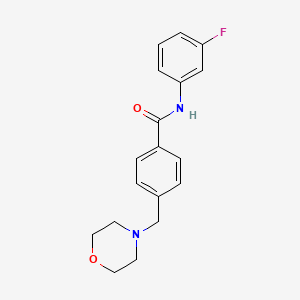
![N-{(3S*,4R*)-1-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5516837.png)
![4-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE](/img/structure/B5516842.png)
![{4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5516851.png)

![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-pyridinecarboxamide](/img/structure/B5516861.png)
